
2-Ethenyl-4-fluoro-1-methoxybenzene
Overview
Description
2-Ethenyl-4-fluoro-1-methoxybenzene is an organic compound with the molecular formula C9H9FO It is a derivative of benzene, characterized by the presence of an ethenyl group, a fluoro substituent, and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethenyl-4-fluoro-1-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene is reacted with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired substitution occurs .
Industrial Production Methods
On an industrial scale, the production of this compound may involve multi-step synthesis processes. These processes can include the initial formation of intermediate compounds, followed by further functionalization to introduce the ethenyl, fluoro, and methoxy groups. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Ethenyl-4-fluoro-1-methoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the ethenyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives of this compound .
Scientific Research Applications
2-Ethenyl-4-fluoro-1-methoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Ethenyl-4-fluoro-1-methoxybenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The ethenyl group can participate in reactions that form covalent bonds with nucleophiles, while the fluoro and methoxy groups influence the compound’s reactivity and stability. The pathways involved include the formation of intermediate carbocations and subsequent stabilization through resonance and inductive effects .
Comparison with Similar Compounds
Similar Compounds
2-Ethenyl-4-fluoro-1-methoxybenzene: Characterized by the presence of an ethenyl group.
2-Ethynyl-4-fluoro-1-methoxybenzene: Contains an ethynyl group instead of an ethenyl group.
4-Fluoro-2-methoxyphenol: Lacks the ethenyl group but has similar substituents on the benzene ring.
Uniqueness
This compound is unique due to the combination of its ethenyl, fluoro, and methoxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specific synthetic applications and research studies .
Biological Activity
2-Ethenyl-4-fluoro-1-methoxybenzene, a compound with the CAS number 1817807-77-4, has garnered attention in scientific research for its diverse biological activities and potential applications in medicinal chemistry. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.
Chemical Structure and Properties
The chemical structure of this compound features an ethenyl group, a fluorine atom, and a methoxy group attached to a benzene ring. These functional groups significantly influence the compound's reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to undergo electrophilic aromatic substitution reactions. The ethenyl group can form covalent bonds with nucleophiles, while the fluorine and methoxy groups modulate the compound's stability and reactivity. This interaction leads to various downstream effects on metabolic pathways and enzyme activities.
Anticancer Activity
Recent studies have highlighted the antiproliferative properties of this compound against various cancer cell lines. Notably, it has shown significant inhibition of tubulin polymerization, which is crucial for cancer cell division.
Cell Line | IC₅₀ (nM) | Mechanism of Action |
---|---|---|
MCF-7 | 10–33 | Inhibition of tubulin polymerization |
MDA-MB-231 | 15–40 | Induction of apoptosis |
In vitro studies indicate that treatment with this compound leads to G₂/M phase arrest in MCF-7 cells, promoting apoptotic pathways .
Antimicrobial Activity
The presence of the fluorine atom has been linked to enhanced antimicrobial properties. Compounds structurally similar to this compound have demonstrated effectiveness against antibiotic-resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and Enterococcus faecalis. These compounds disrupt biofilm formation and inhibit bacterial growth effectively.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
MRSA | 25 µg/mL |
Enterococcus faecalis | 30 µg/mL |
Toxicity Studies
Toxicity assessments reveal that this compound exhibits relatively low toxicity towards human embryonic kidney (HEK293) cells, with selectivity factors greater than 20. This suggests a favorable therapeutic index for potential clinical applications.
Compound | Cell Type | IC₅₀ (µg/mL) | Selectivity Factor |
---|---|---|---|
This compound | HEK293 | >20 | >20 |
Case Studies
- Anticancer Studies : A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in significant cell cycle arrest and apoptosis induction, highlighting its potential as an anticancer agent .
- Antimicrobial Efficacy : Research exploring the antimicrobial activity of compounds similar to this compound found promising results against resistant bacterial strains, supporting its application in developing new antibiotics .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-ethenyl-4-fluoro-1-methoxybenzene, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (NAS) or cross-coupling reactions. For NAS, using a methoxy-substituted benzene precursor with fluorinated reagents (e.g., KF in DMF at 120°C) achieves moderate yields (~45–60%) . For Suzuki-Miyaura coupling, replace the halogen substituent with an ethenyl group using Pd catalysts (e.g., Pd(PPh₃)₄) and boronic acids. Key variables include:
- Base : Strong bases (e.g., NaOEt) improve coupling efficiency but may promote side reactions.
- Solvent : Polar aprotic solvents (e.g., THF) enhance reagent solubility but require inert atmospheres to prevent oxidation .
Note: Monitor reaction progress via GC-MS or TLC to optimize time and temperature.
Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structural analogs?
- Methodological Answer :
- ¹H NMR : The ethenyl group shows characteristic doublets (δ 5.2–5.8 ppm, J = 10–16 Hz). The methoxy group appears as a singlet at δ 3.8–3.9 ppm, while aromatic protons exhibit splitting patterns due to fluorine coupling (e.g., δ 6.9–7.3 ppm, J = 8–12 Hz for H-3 and H-5) .
- ¹⁹F NMR : A singlet near δ -110 ppm confirms the para-fluoro substituent.
- IR : Stretching vibrations at ~1250 cm⁻¹ (C-F) and ~2830 cm⁻¹ (O-CH₃) are diagnostic .
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence the compound’s reactivity in Diels-Alder cycloadditions?
- Methodological Answer : The ethenyl group acts as a dienophile, with reactivity modulated by the electron-withdrawing fluoro and electron-donating methoxy groups. Computational studies (DFT at B3LYP/6-31G*) predict:
- Electron Density : The methoxy group increases electron density at the ethenyl carbon, enhancing electrophilicity.
- Steric Hindrance : Substituents at C-4 (fluoro) and C-1 (methoxy) create a steric environment favoring endo selectivity.
Experimental validation involves monitoring reaction kinetics with substituted dienes (e.g., anthracene derivatives) under varying temperatures .
Q. What crystallographic challenges arise when resolving this compound derivatives, and how can SHELXL address them?
- Methodological Answer : Challenges include disorder in the ethenyl group and anisotropic displacement of fluorine. SHELXL refinement strategies:
- TWIN/BASF Commands : For twinned crystals, refine twin laws using HKLF 5 data.
- ISOR/SADI Restraints : Apply isotropic displacement restraints to fluorine atoms to mitigate thermal motion artifacts.
- DFIX/FLAT : Restrain bond lengths/angles for the methoxy group to stabilize refinement .
Validate results with R₁ < 5% and wR₂ < 12% for high-resolution data (d < 0.8 Å).
Q. How can contradictory bioactivity data (e.g., kinase inhibition vs. cytotoxicity) be resolved for derivatives of this compound?
- Methodological Answer :
- Dose-Response Analysis : Use IC₅₀ curves to differentiate target-specific inhibition from non-specific cytotoxicity.
- Off-Target Profiling : Employ kinome-wide screening (e.g., KinomeScan) to identify secondary targets.
- Structural Modifications : Introduce substituents (e.g., methyl at C-6) to decouple bioactivity from cytotoxicity. Case studies show that methoxy-to-ethoxy substitution reduces off-target effects by 40% .
Q. Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the compound’s stability under basic aqueous conditions?
- Methodological Answer : Stability varies with pH and substituent positioning. At pH > 9, the methoxy group undergoes demethylation, while the fluoro group stabilizes the ring against hydrolysis. To resolve contradictions:
- Control Experiments : Conduct stability tests in buffered solutions (pH 5–12) with HPLC monitoring.
- Isotopic Labeling : Use ¹⁸O-labeled water to track hydrolysis pathways .
Notes
Properties
IUPAC Name |
2-ethenyl-4-fluoro-1-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c1-3-7-6-8(10)4-5-9(7)11-2/h3-6H,1H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNZQVZIPVBOLFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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